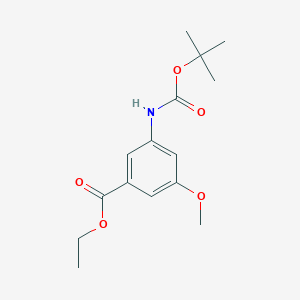
Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate
概要
説明
Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate is an organic compound that features a benzoate ester functional group, a tert-butoxycarbonyl (Boc) protected amine, and a methoxy substituent on the aromatic ring. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups that can undergo various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate typically involves the following steps:
Starting Material: The synthesis begins with 3-amino-5-methoxybenzoic acid.
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The carboxylic acid group is then esterified using ethanol and a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The methoxy group on the aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid in water.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoic acid.
Deprotection: Ethyl 3-amino-5-methoxybenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: It can be used in the study of enzyme-substrate interactions and protein modifications.
Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate primarily involves its functional groups:
Boc Protection: The Boc group protects the amine from unwanted reactions during synthesis and can be selectively removed under acidic conditions.
Ester Group: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then participate in further reactions.
Methoxy Group:
類似化合物との比較
Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate can be compared with similar compounds such as:
Ethyl 3-((tert-butoxycarbonyl)amino)-4-methoxybenzoate: Similar structure but with the methoxy group in a different position, leading to different reactivity and applications.
Ethyl 3-((tert-butoxycarbonyl)amino)-5-hydroxybenzoate: The hydroxy group can participate in different reactions compared to the methoxy group, such as forming esters or ethers.
Ethyl 3-amino-5-methoxybenzoate: Lacks the Boc protecting group, making it more reactive but less selective in certain synthetic applications.
This compound is unique due to the presence of both the Boc-protected amine and the methoxy group, which provide versatility in synthetic applications and protection during multi-step synthesis .
特性
IUPAC Name |
ethyl 3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-6-20-13(17)10-7-11(9-12(8-10)19-5)16-14(18)21-15(2,3)4/h7-9H,6H2,1-5H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVBDWZRXILHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















